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An In-depth Technical Guide on the Molecular Structure and Geometry of

Bromodimethylborane

Abstract
This technical guide provides a comprehensive analysis of the molecular structure, geometry,

and chemical properties of bromodimethylborane ((CH₃)₂BBr). As a versatile organoboron

reagent, understanding its structural characteristics is paramount for predicting its reactivity and

optimizing its application in synthetic chemistry. This document integrates data from

established chemical principles, spectroscopic techniques, and computational modeling to

present a holistic view of the molecule. We delve into its synthesis and handling, explore its

geometric parameters through theoretical calculations, and detail its spectroscopic signature.

This guide is intended for researchers, scientists, and professionals in drug development and

materials science who utilize or study organoboron compounds.

Introduction
Bromodimethylborane, also known as dimethylboron bromide, is an organoboron compound

with the molecular formula C₂H₆BBr.[1][2][3][4] It belongs to the class of haloboranes, which
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are characterized by a boron atom bonded to one or more halogen atoms and organic

substituents. The presence of the electron-deficient boron center, two methyl groups, and an

electronegative bromine atom imparts a unique combination of Lewis acidity and reactivity to

the molecule.[1] These characteristics make it a valuable reagent in organic synthesis, notably

for the selective cleavage of ethers and for generating other organoboron intermediates.[1] A

precise understanding of its three-dimensional structure is fundamental to elucidating its

reaction mechanisms and expanding its synthetic utility.

Table 1: Physical and Chemical Properties of Bromodimethylborane

Property Value Reference(s)

Molecular Formula C₂H₆BBr [2][3][4]

Molecular Weight 120.78 g/mol [1][3]

Appearance Liquid [1][5]

Boiling Point 31-32 °C [1][5]

Melting Point -129 °C [1][5]

Density 1.238 g/mL at 25 °C [5]

CAS Number 5158-50-9

InChIKey
ABQPEYRVNHDPIO-

UHFFFAOYSA-N
[3][6]

Synthesis and Safe Handling
The synthesis of organoboron halides requires stringent anhydrous and anaerobic conditions

due to their high reactivity towards moisture and oxygen. Bromodimethylborane is pyrophoric,

meaning it can ignite spontaneously upon exposure to air, and it is highly sensitive to moisture.

[1] Therefore, all manipulations must be performed using standard Schlenk line or glovebox

techniques.

Proposed Synthetic Protocol
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A common method for the synthesis of such compounds involves a redistribution reaction

between a trialkylborane and a boron trihalide. The following protocol is a representative

procedure.

Materials:

Trimethylborane (B(CH₃)₃)

Boron tribromide (BBr₃)

Dry, oxygen-free hexanes or dichloromethane as solvent

Schlenk glassware, rigorously dried

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

Reaction Setup: Assemble a three-necked flask, equipped with a magnetic stirrer, a

pressure-equalizing dropping funnel, and a condenser connected to an inert gas line with a

bubbler outlet. The entire apparatus must be flame-dried under vacuum and backfilled with

inert gas.

Reagent Charging: In a separate Schlenk flask, prepare a solution of boron tribromide (1.0

equivalent) in anhydrous hexanes. Transfer this solution to the dropping funnel via cannula.

Initial Cooling: Charge the reaction flask with a solution of trimethylborane (2.0 equivalents)

in anhydrous hexanes and cool the flask to -78 °C using a dry ice/acetone bath.

Controlled Addition: Add the boron tribromide solution dropwise from the dropping funnel to

the stirred trimethylborane solution over 30-60 minutes. The reaction is an equilibrium-driven

redistribution, and maintaining a low temperature initially helps control the reaction rate.

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to

room temperature and stir for 12-18 hours to ensure the redistribution equilibrium favors the

formation of bromodimethylborane.
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Isolation and Purification: The product, being a low-boiling liquid, can be isolated from the

reaction mixture by fractional distillation under an inert atmosphere. The purity of the

collected fractions should be assessed by NMR spectroscopy.
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Caption: Workflow for the synthesis of bromodimethylborane.
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Molecular Structure and Geometry
The geometry of bromodimethylborane is defined by the trigonal planar arrangement around

the central boron atom, a characteristic feature of trivalent boron compounds. The molecule

possesses C₂ᵥ symmetry.

Caption: Molecular structure of bromodimethylborane.

Experimental vs. Theoretical Elucidation
The precise determination of bond lengths and angles for a small, volatile molecule like

bromodimethylborane is best achieved through gas-phase experimental techniques such as

Gas-Phase Electron Diffraction (GED) or Microwave (Rotational) Spectroscopy.[7][8] These

methods provide direct information about the geometry of isolated molecules, free from

intermolecular interactions present in the liquid or solid state.

In the absence of specific published experimental data for this molecule, computational

chemistry provides highly reliable predictions.[9][10] Modern density functional theory (DFT) or

coupled-cluster methods can calculate molecular geometries with high accuracy.[11][12]
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Caption: Integrated approach to structural elucidation.

Predicted Geometric Parameters
Based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), the following

geometric parameters for bromodimethylborane can be predicted. The B-C and B-Br bond

lengths are influenced by the electronegativity of the substituents and steric hindrance between

the methyl groups. The C-B-C angle is expected to be slightly smaller than the ideal 120° due

to the steric bulk of the methyl groups, while the C-B-Br angles will be correspondingly larger.

Table 2: Predicted Molecular Geometry of Bromodimethylborane

Parameter Predicted Value Description

B-Br Bond Length ~1.92 Å
The distance between the

boron and bromine atoms.

B-C Bond Length ~1.57 Å
The distance between the

boron and carbon atoms.

C-H Bond Length ~1.10 Å
The average distance between

carbon and hydrogen atoms.

∠ C-B-C Angle ~118°

The angle formed by the two

carbon atoms and the central

boron atom.

∠ C-B-Br Angle ~121°

The angle formed by a carbon,

the boron, and the bromine

atom.

Point Group C₂ᵥ

The molecule possesses a

twofold rotation axis and two

vertical mirror planes.

Spectroscopic Characterization
NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity

and purity of bromodimethylborane.

¹¹B NMR: Boron-11 is a quadrupolar nucleus with a natural abundance of 80.6%.[13]

Trivalent boranes typically exhibit broad signals. For (CH₃)₂BBr, a single broad resonance is

expected in the range of +60 to +80 ppm, characteristic of alkylhaloboranes.[14]

¹H NMR: Due to the C₂ᵥ symmetry, all six protons of the two methyl groups are chemically

equivalent. A single sharp resonance is expected. The chemical shift will be downfield from

typical alkyl protons due to the influence of the adjacent electropositive boron atom.

¹³C NMR: A single resonance is expected for the two equivalent methyl carbon atoms.

Vibrational Spectroscopy (IR & Raman)
The vibrational modes of bromodimethylborane can be predicted using computational

frequency analysis and observed via Infrared (IR) and Raman spectroscopy. Key vibrational

modes are essential for structural confirmation.

Table 3: Principal Vibrational Modes for (CH₃)₂BBr

Vibrational Mode
Approximate Frequency
(cm⁻¹)

Description

ν(C-H) 2950 - 3050
Asymmetric and symmetric C-

H stretching

δ(CH₃) 1400 - 1500
Asymmetric and symmetric

CH₃ deformation (bending)

νₐₛ(BC₂) ~1150 Asymmetric B-C stretching

νₛ(BC₂) ~680 Symmetric B-C stretching

ν(B-Br) ~620 B-Br stretching

δ(BC₂) ~350 BC₂ deformation (scissoring)

Reactivity and Applications
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The chemistry of bromodimethylborane is dominated by the electrophilic nature of the boron

atom. It is a moderately strong Lewis acid and reacts readily with nucleophiles.

Substitution Reactions: The bromide is a good leaving group, allowing for nucleophilic

substitution at the boron center by reagents such as amines, alcohols, and organometallic

compounds to form new boron derivatives.[1]

Ether Cleavage: It is a well-regarded reagent for the deprotection of ethers, particularly

benzyl and trityl ethers, under mild conditions.[1] The reaction proceeds via Lewis acid

coordination to the ether oxygen, followed by nucleophilic attack by the bromide ion.

Addition Reactions: It can participate in addition reactions with unsaturated compounds like

alkenes and alkynes.[1]

Conclusion
Bromodimethylborane is a reactive organoboron halide with a trigonal planar geometry

around the central boron atom. Its structure, characterized by C₂ᵥ symmetry, has been reliably

predicted through computational methods, providing key insights into bond lengths and angles

that govern its chemical behavior. Spectroscopic techniques such as NMR and IR provide

essential tools for its identification and characterization. The pyrophoric and moisture-sensitive

nature of this compound necessitates careful handling using inert atmosphere techniques. Its

utility as a selective deprotecting agent and as an intermediate in organoboron chemistry

underscores the importance of a thorough understanding of its fundamental molecular

properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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